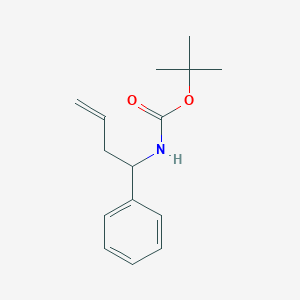

N-Boc-(+/-)-1-phenylbut-3-en-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-Boc-(+/-)-1-phenylbut-3-en-1-amine” is a compound that involves the Boc (tert-butyloxycarbonyl) group, which is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Chemical Reactions Analysis

The N-Boc group can be removed (deprotected) through various methods. For instance, a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Boc-(+/-)-1-phenylbut-3-en-1-amine” would depend on the specific structure of the compound. The Boc group typically adds steric bulk to the molecule, which can influence its reactivity and other properties .

科学的研究の応用

Organic Synthesis and Medicinal Chemistry

The Boc (tert-butyloxycarbonyl) group is widely used as an amine-protecting group in organic synthesis. N-Boc-(+/-)-1-phenylbut-3-en-1-amine serves as a valuable precursor for the synthesis of various compounds. Researchers utilize it to introduce functional groups, create complex molecules, and develop novel drugs. Its stability during synthetic transformations makes it an attractive building block for medicinal chemistry endeavors .

Peptide Synthesis

In peptide chemistry, the Boc group plays a crucial role in protecting amino acids during solid-phase peptide synthesis (SPPS). Researchers use N-Boc-(+/-)-1-phenylbut-3-en-1-amine as a starting material for peptide assembly. The Boc group ensures selective deprotection at specific stages, allowing efficient peptide elongation. This application is particularly relevant in drug discovery and biochemistry .

Green Deprotection Methods

Traditional Boc deprotection methods often involve harsh conditions, toxic solvents, and expensive reagents. However, recent research has focused on greener alternatives. Notably, a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been employed for N-Boc deprotection. This method offers excellent yields, simplicity, and shorter reaction times, making it an environmentally sustainable choice .

Natural Product Synthesis

N-Boc-(+/-)-1-phenylbut-3-en-1-amine: serves as a precursor for the synthesis of biologically active natural products. For instance, it contributes to the preparation of compounds like Indiacen A and Indiacen B . These natural products exhibit various pharmacological activities, including anticancer, anti-inflammatory, and analgesic effects .

Cytotoxicity Studies

Researchers explore the cytotoxic effects of compounds derived from N-Boc-(+/-)-1-phenylbut-3-en-1-amine . By modifying its structure or incorporating it into larger molecules, they investigate its impact on cancer cell lines. Understanding its cytotoxicity profile is essential for potential drug development .

Chemical Biology and Bioconjugation

The Boc group facilitates bioconjugation strategies, where researchers link small molecules to proteins, peptides, or other biomolecules. N-Boc-(+/-)-1-phenylbut-3-en-1-amine can be functionalized and attached to biomolecules for targeted drug delivery, imaging, or diagnostic purposes. Its stability and ease of manipulation make it valuable in chemical biology research .

作用機序

Safety and Hazards

将来の方向性

Future research could focus on developing more efficient and sustainable methods for the protection and deprotection of the Boc group. For instance, a recent study described an efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .

特性

IUPAC Name |

tert-butyl N-(1-phenylbut-3-enyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-5-9-13(12-10-7-6-8-11-12)16-14(17)18-15(2,3)4/h5-8,10-11,13H,1,9H2,2-4H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXZARIDOWOPFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-(+/-)-1-phenylbut-3-en-1-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2395886.png)

![Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2395890.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2395899.png)

![N-[4-(4-morpholinylcarbonyl)benzyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2395902.png)

![1,4-Bis(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)piperazine](/img/structure/B2395906.png)